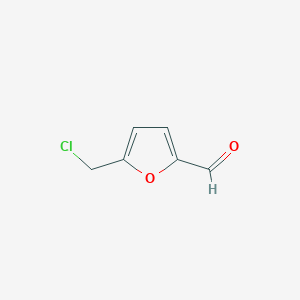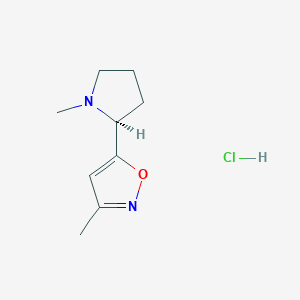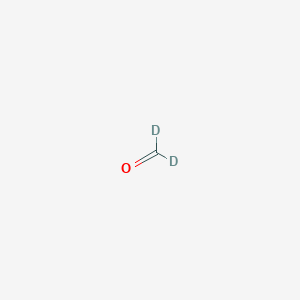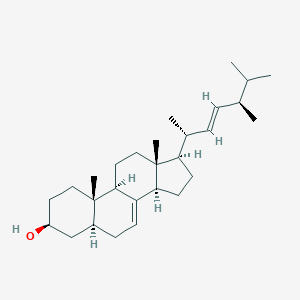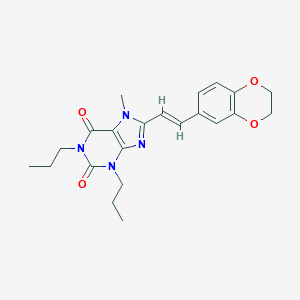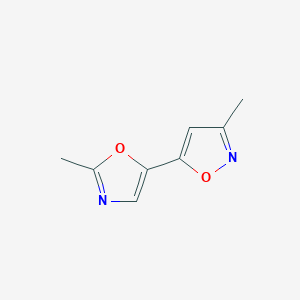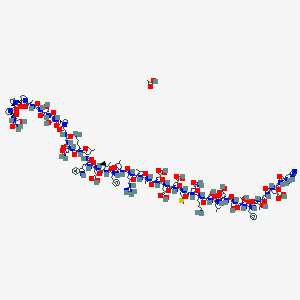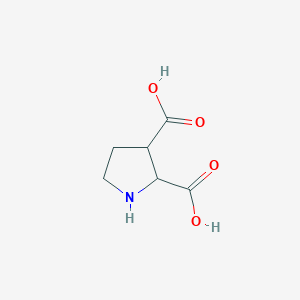
Pyrrolidine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-2,3-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of proline and is also known as proline homolog. PDC has been shown to have various biochemical and physiological effects, making it an important molecule in the field of research.
Wirkmechanismus
PDC acts as an agonist of the metabotropic glutamate receptor 2 (mGluR2) and has been shown to modulate the release of glutamate in the brain. It also acts as a competitive inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft.
Biochemische Und Physiologische Effekte
PDC has been shown to have various biochemical and physiological effects, including the modulation of glutamatergic neurotransmission, the regulation of synaptic plasticity, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
PDC has several advantages for lab experiments, including its ability to modulate glutamatergic neurotransmission and its neuroprotective effects. However, its use is limited by its low solubility in water and its susceptibility to degradation in acidic conditions.
Zukünftige Richtungen
There are several future directions for the use of PDC in scientific research. These include the development of PDC-based drugs for the treatment of neurological disorders, the investigation of its anti-inflammatory effects, and the exploration of its potential as a modulator of synaptic plasticity. Additionally, further research is needed to determine the optimal dosage and delivery methods for PDC in order to maximize its therapeutic potential.
Synthesemethoden
PDC can be synthesized through a number of methods, including the Strecker synthesis, the Gabriel synthesis, and the reaction of proline with nitrous acid. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and cyanide, while the Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide followed by the addition of diethyl bromomalonate. The reaction of proline with nitrous acid results in the formation of PDC.
Wissenschaftliche Forschungsanwendungen
PDC has been extensively used in scientific research due to its ability to act as a neurotransmitter and modulator of glutamatergic neurotransmission. It has been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
147235-95-8 |
|---|---|
Produktname |
Pyrrolidine-2,3-dicarboxylic acid |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
GLQKHRAKKLRGNR-UHFFFAOYSA-N |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Kanonische SMILES |
C1CNC(C1C(=O)O)C(=O)O |
Synonyme |
2,3-PDCA 2,3-pyrrolidinedicarboxylic acid L-trans-2,3-pyrrolidine dicarboxylate pyrrolidine-2,3-dicarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



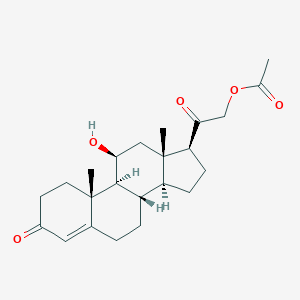
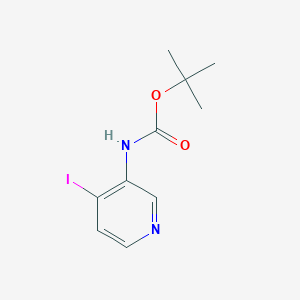
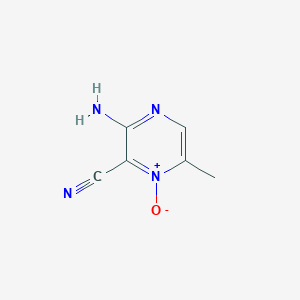
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
